3-Phenylpyrrolidine
Overview
Description
3-Phenylpyrrolidine is a chemical compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. It serves as a core structure for the development of various pharmacologically active agents, including RORγt inverse agonists, dopaminergic agonists, and compounds with affinity for dopamine receptors . The versatility of the 3-phenylpyrrolidine scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities.
Synthesis Analysis
The synthesis of 3-phenylpyrrolidine derivatives has been explored through various methods. One approach involves the rearrangement of 2-aminomethylazetidines to produce enantiopure 3-aminopyrrolidines, which can be further modified to create complex structures like (-)-absouline . Another method includes a multi-step reaction sequence to synthesize 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide, which exhibits dopaminergic agonist activity . Large-scale preparations of 3-phenylpyrrolidine analogs have also been reported, starting from L-aspartic acid and involving steps like methylation, reduction, and protection . Additionally, the synthesis of 3-arylidenepyrrolidines has been summarized, highlighting various methods such as modification of the pyrrolidine ring and intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of 3-phenylpyrrolidine derivatives has been elucidated using various spectroscopic techniques and computational methods. For instance, novel compounds like 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been characterized by UV, FT-IR, NMR spectroscopy, and density functional theory (DFT) calculations . Structural investigations of 3-acylpyrrolidine-2,4-diones have been conducted using NMR spectroscopy and X-ray crystallography to study their tautomeric forms . These studies provide insights into the electronic structure, intermolecular interactions, and potential nonlinear optical properties of these compounds.
Chemical Reactions Analysis
3-Phenylpyrrolidine derivatives participate in various chemical reactions that are crucial for their biological activity. The introduction of different substituents on the pyrrolidine ring nitrogen has been shown to affect the binding affinity at D1 and D2 dopamine receptors, with maximal affinity observed for certain alkyl groups . The reactivity of these compounds can be further manipulated to create more selective and potent agents for therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-phenylpyrrolidine derivatives are influenced by their molecular structure. For example, the presence of a perfluoroisopropyl group and a polar amide at specific positions on the pyrrolidine ring can lead to high selectivity and desirable pharmacokinetic properties . Theoretical calculations of properties such as polarizability, hyperpolarizability, and thermodynamic parameters have been performed to predict the behavior of these compounds under different conditions . These properties are essential for understanding the compound's stability, reactivity, and suitability for drug development.
Scientific Research Applications
-
- Pyrrolidines, including 3-Phenylpyrrolidine, are present in many natural products and pharmacologically important agents . They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
- Pyrrolidine derivatives have been found to exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
- The methods of application or experimental procedures vary depending on the specific activity being studied. For example, in studying the antimicrobial activity of a pyrrolidine derivative, the compound might be tested against a variety of bacterial strains in a laboratory setting .
- The outcomes of these studies also vary, but in general, many pyrrolidine derivatives have been found to exhibit significant biological activity, making them promising candidates for further drug research and development .
-
- The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
- Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
- Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
-
- Pyrrolidine derivatives, including 3-Phenylpyrrolidine, are often used in chemical synthesis . For example, the natural amino acid proline, a pyrrolidine derivative, is known to catalyze an asymmetric intramolecular aldol reaction . This transformation, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, is a key process in the synthesis of many complex organic compounds .
- The methods of application or experimental procedures in this case would involve setting up the reaction conditions for the aldol reaction, adding the proline catalyst, and monitoring the reaction progress .
- The outcomes of these studies can include the successful synthesis of the desired product, as well as insights into the reaction mechanism and the role of the proline catalyst .
-
Heterocyclic Scaffolds in Drug Discovery
- Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage .
- The methods of application or experimental procedures in this case would involve the design and synthesis of new compounds based on the pyrrolidine scaffold, followed by testing of these compounds for biological activity .
- The outcomes of these studies can include the identification of new drug candidates with promising biological activity .
-
Pharmacology of Infectious Diseases
- Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents . They are utilized to overcome numerous health disorders .
- The methods of application or experimental procedures in this case would involve the design and synthesis of new compounds based on the pyrrolidine scaffold, followed by testing of these compounds for biological activity .
- The outcomes of these studies can include the identification of new drug candidates with promising biological activity .
-
Anticancer and Antibacterial Agents
- Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold that allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage .
- The methods of application or experimental procedures in this case would involve the design and synthesis of new compounds based on the pyrrolidine scaffold, followed by testing of these compounds for biological activity .
- The outcomes of these studies can include the identification of new drug candidates with promising biological activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-phenylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFFTYUBPGHLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389848 | |
Record name | 3-Phenylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyrrolidine | |
CAS RN |
936-44-7 | |
Record name | 3-Phenylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Phenylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.